molecular formula C9H7BrN2O B2576635 4-bromo-1H-indole-2-carboxamide CAS No. 955978-73-1

4-bromo-1H-indole-2-carboxamide

Cat. No.: B2576635
CAS No.: 955978-73-1
M. Wt: 239.072
InChI Key: JLDSQMKXKAUVBR-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-2-carboxamide (CAS 955978-73-1) is a high-purity organic compound supplied with a minimum purity of 98% . This chemical serves as a valuable building block and key scaffold in medicinal chemistry, particularly in the research and development of allosteric modulators for the cannabinoid CB1 receptor . The indole-2-carboxamide core is established as a prototypical structure for investigating CB1 receptor allosteric sites, providing researchers with a tool to study receptor modulation, signaling pathways, and potential therapeutic applications . As a brominated indole derivative, this compound features a reactive bromine atom that facilitates further functionalization via cross-coupling reactions, allowing for the synthesis of more complex analogs. Researchers utilize this scaffold to design novel compounds with photoactivatable functionalities, such as benzophenone or azide groups, for advanced techniques like photo-affinity labeling to map allosteric binding sites on GPCRs . Handling should be conducted with appropriate safety measures. The compound carries GHS07 warning symbols and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-2-1-3-7-5(6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDSQMKXKAUVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)N)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955978-73-1
Record name 4-bromo-1H-indole-2-carboxamide
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Foundational & Exploratory

The Definitive Guide to Solubilizing 4-bromo-1H-indole-2-carboxamide

[1]

Executive Summary

4-bromo-1H-indole-2-carboxamide is a critical fragment in medicinal chemistry, often utilized as a scaffold for kinase inhibitors, allosteric modulators, and antiviral agents.[1][2] Its physicochemical profile is dominated by the lipophilic bromine substituent at the C4 position and the rigid, planar indole-carboxamide core.[1]

This guide addresses the primary challenge working with this compound: high crystallinity and low aqueous solubility. While highly soluble in polar aprotic solvents (DMSO), the compound is prone to rapid precipitation ("crashing out") upon dilution into aqueous media.[1] This document details the protocols required to generate stable stock solutions and reproducible biological assay data.

Part 1: Physicochemical Profile & Solubility Logic

To solubilize this compound effectively, one must understand the forces opposing dissolution.[1]

The Structural Challenge
  • Bromine (C4): The bromine atom is large and lipophilic.[1] It significantly increases the partition coefficient (LogP) compared to the unsubstituted indole, driving the molecule to partition into membranes or precipitate rather than stay in the aqueous phase.[1]

  • Carboxamide (C2): This group acts as both a hydrogen bond donor and acceptor.[1] In the solid state, these amides form strong intermolecular networks (high lattice energy), making the crystal difficult to break apart.[1]

  • Indole NH: A weak hydrogen bond donor that further stabilizes the crystal lattice.[1]

Solubility Data Summary

Note: Values below are derived from structure-activity relationship (SAR) data of the indole-2-carboxamide scaffold [1, 2].

Solvent SystemEstimated SolubilitySolubility RatingNotes
DMSO (100%) 50 – 100 mM High Preferred solvent for stock solutions.[1]
Ethanol (100%) 10 – 25 mMModerateSuitable, but evaporation can alter concentration over time.[1]
Water (pH 7.4) < 50 µM (< 0.01 mg/mL)Very Low Critical Risk: Microprecipitation occurs virtually instantly above this limit.[1]
PBS + 5% DMSO ~100 µMLowMetastable; requires rapid mixing to achieve.[1]

Part 2: Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Stock Solution

Objective: Create a stable, high-concentration master stock.

Materials:

  • This compound (Solid powder).[1]

  • Anhydrous DMSO (Spectroscopy grade, ≥99.9%).[1][3]

  • Amber glass vials (Borosilicate).[1]

Step-by-Step Procedure:

  • Weighing: Weigh approximately 12 mg of the solid compound into a tared amber vial. Record the exact mass (e.g., 12.4 mg).

    • Calculation:

      
      
      
  • Solvent Addition: Add the calculated volume of anhydrous DMSO (approx. 1.04 mL for 12.4 mg) to the vial.[1]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Checkpoint: Inspect the solution against a light source.[1] If solid particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Success Criteria: Solution must be optically clear with no turbidity.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: Stable for >6 months if kept anhydrous.[1]

Protocol B: Aqueous Dilution (The "Intermediate Step" Method)

Objective: Dilute the stock into assay media (e.g., cell culture media or kinase buffer) without causing precipitation.[1] The Problem: Direct addition of 100% DMSO stock to water often causes a local "shock" precipitation at the injection site.[1]

The Solution: Serial Dilution Strategy

  • Prepare Intermediate Stock (100x): Dilute the 50 mM Master Stock 1:10 in DMSO to create a 5 mM Working Stock .

  • Rapid Dispersion:

    • Pipette the aqueous buffer (990 µL) into a tube.[1]

    • While vortexing the buffer gently, add 10 µL of the 5 mM Working Stock.[1]

    • Final Concentration: 50 µM compound in 1% DMSO.[1]

  • Validation (Nephelometry): Before adding to cells/protein, shine a laser pointer through the tube.[1] If a beam path is visible (Tyndall effect), microprecipitation has occurred.[1] Spin down or filter if necessary, though this alters the final concentration.[1]

Part 3: Visualization of Workflows

Diagram 1: Solubilization & Stability Pathway

This diagram illustrates the thermodynamic states of the compound during the solubilization process, highlighting the danger zones for precipitation.[1]

SolubilityPathwaySolidSolid Crystal(High Lattice Energy)DMSO_StockDMSO Stock (50mM)(Thermodynamically Stable)Solid->DMSO_StockSolvation(Vortex/Sonicate)IntermediateIntermediate Dilution(10% DMSO)DMSO_Stock->IntermediateDilution 1:10(in DMSO/Buffer mix)PrecipitatePrecipitate/Aggregate(Assay Artifacts)DMSO_Stock->PrecipitateDirect Shock Dilution(High Concentration)Aqueous_SolubleAqueous Solution(<50 µM, <1% DMSO)Intermediate->Aqueous_SolubleSlow Addition+ VortexAqueous_Soluble->PrecipitateTime > 4 Hours(Crystal Regrowth)

Caption: Figure 1. Solubilization pathway.[1] Direct dilution of high-concentration stocks into water risks immediate precipitation (red dashed line).[1] Stepwise dilution (yellow node) is recommended.[1]

Diagram 2: Serial Dilution Protocol (Assay Prep)

A visual guide for preparing a dose-response curve while maintaining constant DMSO concentration.[1]

SerialDilutioncluster_0Phase 1: DMSO Stocks (1000x)cluster_1Phase 2: Assay Media (1x)Stock_A50 mM Stock(100% DMSO)Stock_B10 mM Stock(100% DMSO)Stock_A->Stock_B1:5 Dilution(in DMSO)Well_A50 µM Assay Well(0.1% DMSO)Stock_A->Well_A1 µL into 999 µL MediaStock_C2 mM Stock(100% DMSO)Stock_B->Stock_C1:5 Dilution(in DMSO)Well_B10 µM Assay Well(0.1% DMSO)Stock_B->Well_B1 µL into 999 µL MediaWell_C2 µM Assay Well(0.1% DMSO)Stock_C->Well_C1 µL into 999 µL Media

Caption: Figure 2. Correct dilution strategy. Serial dilutions should be performed in 100% DMSO first (Phase 1), followed by a single transfer to media (Phase 2) to ensure consistent solvent concentration.[1]

Part 4: Troubleshooting & Validation (Self-Validating Systems)

In drug discovery, "soluble" is not a binary state; it is a kinetic variable.[1] Use these checks to validate your solution.

The "Tyndall" Check (Visual)[1]
  • Method: In a darkened room, shine a laser pointer (red or green) through your final aqueous dilution.[1]

  • Interpretation:

    • Solid Beam: Colloidal suspension (Precipitation has occurred).[1] Data will be unreliable (false positives due to protein aggregation).[1]

    • Invisible Beam:[1] True solution. Proceed with assay.

The "Centrifuge" Check (Quantitative)
  • Method: Prepare your final assay concentration (e.g., 50 µM). Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV.[1]

  • Interpretation: If the peak area of the supernatant is <90% of the theoretical concentration, the compound has crashed out.[1]

References

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. Source: ACS Bio & Med Chem Au (2025). Context: Details the solubility profile of indole-2-carboxamide derivatives, noting kinetic solubility limits at pH 7.4. [1][2]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides. Source: Journal of Medicinal Chemistry (2025). Context: Discusses the structure-property relationships (SPR) of the scaffold, highlighting the impact of lipophilic substitutions (like Bromine) on aqueous solubility. [1]

  • PubChem Compound Summary: 4-bromo-1H-indole. Source: National Center for Biotechnology Information (2025). Context:[1] Provides core physicochemical data (LogP, H-bond donor counts) for the parent scaffold used to estimate solubility parameters.

  • BenchChem Protocol: Preparation of Stock Solutions. Source: BenchChem Application Notes. Context: Standard industry protocols for handling hydrophobic fragments in DMSO.[1]

The Role of 4-Bromo-1H-indole-2-carboxamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold and the Significance of the 4-Bromo-1H-indole-2-carboxamide Core

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs, exhibiting a vast array of biological activities. Its unique electronic properties and ability to form crucial hydrogen bonds allow it to interact with a multitude of biological targets. Within this diverse family, the indole-2-carboxamide moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents.[1][2] The strategic placement of a carboxamide group at the 2-position of the indole ring enhances molecular flexibility and provides key hydrogen bonding opportunities, which can significantly improve target affinity and pharmacokinetic profiles.[1]

This technical guide focuses on the specific role and potential of This compound and its derivatives in drug discovery. The introduction of a bromine atom at the 4-position of the indole ring is not a trivial modification. Halogen atoms, particularly bromine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions through halogen bonding. This strategic bromination can lead to enhanced potency and selectivity for various biological targets. This document will provide an in-depth exploration of the synthesis, known biological activities, and therapeutic potential of this important chemical entity, grounded in experimental evidence and established scientific principles.

Synthetic Pathways to this compound

The synthesis of the this compound core typically begins with the commercially available 4-bromoindole or its corresponding carboxylic acid derivative, 4-bromo-1H-indole-2-carboxylic acid.[3][4][5] The general and most common approach involves the coupling of the carboxylic acid with a desired amine, a fundamental reaction in medicinal chemistry.

Core Synthesis Protocol: Amide Coupling

A reliable method for synthesizing this compound derivatives involves the activation of the carboxylic acid group of 4-bromo-1H-indole-2-carboxylic acid, followed by nucleophilic attack from a primary or secondary amine.

Step-by-Step Methodology:

  • Starting Material: Begin with 4-bromo-1H-indole-2-carboxylic acid.[4][5]

  • Solvent Selection: Dissolve the carboxylic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent: Introduce a peptide coupling reagent. Common choices include (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), HATU, or EDCI with an additive like HOBt. The choice of coupling agent is critical to ensure high yield and minimize side reactions. The causality behind using these reagents lies in their ability to form a highly reactive activated ester intermediate, which is more susceptible to aminolysis than the free carboxylic acid.

  • Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproducts of the reaction and facilitate the deprotonation of the amine.

  • Amine Addition: Introduce the desired amine component to the reaction mixture. This amine will ultimately form the "R" group of the final carboxamide.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove the coupling reagents and other water-soluble impurities. The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure this compound derivative.

Caption: General workflow for the synthesis of this compound derivatives.

Therapeutic Applications and Biological Activity

The this compound scaffold is a versatile template for designing molecules with a wide range of therapeutic applications. The strategic placement of the bromine atom often enhances potency and modulates the pharmacological profile.

Anticancer Activity

Indole-2-carboxamides are a promising class of compounds in anticancer drug discovery.[1] They have been shown to interact with multiple oncogenic targets.[1] While specific studies on this compound are part of broader research, the principles derived from related bromo-indole carboxamides are highly relevant.

  • Mechanism of Action: Many indole-2-carboxamide derivatives exert their antiproliferative effects by inducing apoptosis.[6] Mechanistic studies on related compounds have identified dual inhibition of key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) as a viable strategy.[6] The intrinsic apoptotic pathway is often triggered, as evidenced by the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic Bcl-2, and the activation of caspases and cytochrome C release.[6]

Anticancer_Pathway cluster_kinase Kinase Inhibition cluster_cell_cycle Cell Cycle & Proliferation cluster_apoptosis Apoptosis Induction IndoleCarboxamide 4-Bromo-1H-indole- 2-carboxamide Derivative EGFR EGFR IndoleCarboxamide->EGFR Inhibits CDK2 CDK2 IndoleCarboxamide->CDK2 Inhibits Bax Bax (Pro-apoptotic) IndoleCarboxamide->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) IndoleCarboxamide->Bcl2 Downregulates Proliferation Cell Proliferation EGFR->Proliferation Promotes G1_S_Transition G1/S Transition CDK2->G1_S_Transition Promotes G1_S_Transition->Proliferation CytochromeC Cytochrome C Release Bax->CytochromeC Bcl2->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential anticancer mechanism of indole-2-carboxamide derivatives.

  • Structure-Activity Relationship (SAR): Studies on related 5-bromo and other halogenated indole-2-carboxamides show that the position and nature of the halogen are critical for activity. For instance, in a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, potent antibacterial activity was observed, highlighting the positive contribution of the bromo substituent.[7] It is plausible that the 4-bromo substitution would similarly enhance anticancer potency by increasing lipophilicity, thereby improving cell membrane permeability, and by participating in halogen bonding with the target protein.

Antitubercular and Antimicrobial Activity

One of the most well-documented applications of indole-2-carboxamides is in the treatment of tuberculosis (TB).[8][9] Several compounds from this class have shown exceptional activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[9]

  • Mechanism of Action: The primary target of antitubercular indole-2-carboxamides is the Mycobacterial Membrane Protein Large 3 (MmpL3).[9][10] MmpL3 is an essential transporter responsible for shuttling mycolic acids, a critical component of the mycobacterial cell wall, from the cytoplasm to the periplasm.[9][10] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

  • Role of Bromine Substitution: Research has explicitly shown that halogen substitution on the indole ring can dramatically improve anti-TB activity. For example, the presence of a single bromo group at the 6-position of an indole-2-carboxamide led to a tenfold increase in activity compared to the unsubstituted analogue.[8] This potentiation is attributed to increased lipophilicity, which facilitates diffusion through the lipid-rich mycobacterial cell wall to reach the MmpL3 target.[8] While direct data for the 4-bromo isomer is less prevalent in the initial findings, this strong evidence for other bromo-isomers strongly suggests that this compound derivatives are highly promising candidates for antitubercular drug development.

Compound/Derivative Target Organism/Cell Line Activity (MIC/IC50) Reference
6-Bromo-indole-2-carboxamide derivativeM. tuberculosis H37RvMIC = 0.62 µM[8]
5-Bromo-indole-2-carboxamide derivativesK. pneumoniae, E. coli, etc.MIC = 0.35–1.25 µg/mL[7]
N-substituted indole-2-carboxamidesK-562 (Leukemia)IC50 = 0.33 µM[1]
Indole-2-carboxamide derivative (5e)MCF-7 (Breast Cancer)GI50 = 0.95 µM[6]

Table 1: Representative biological activities of bromo-substituted and other indole-2-carboxamide derivatives.

Future Directions and Conclusion

The this compound scaffold represents a valuable and versatile starting point for medicinal chemistry campaigns. The foundational role of the indole-2-carboxamide core, combined with the potency-enhancing properties of the 4-bromo substituent, makes it an attractive candidate for the development of novel therapeutics.

Key Takeaways:

  • Synthetically Accessible: The core structure can be readily synthesized via standard amide coupling protocols from 4-bromo-1H-indole-2-carboxylic acid.

  • Proven Pharmacophore: The broader indole-2-carboxamide class has demonstrated potent activity against cancer and tuberculosis.

  • Strategic Substitution: The 4-bromo substituent is predicted to enhance biological activity through increased lipophilicity and potential for halogen bonding, a hypothesis supported by data from other bromo-isomers.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. By varying the amine substituent, researchers can fine-tune the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles for specific targets, such as MmpL3 in M. tuberculosis or kinases like EGFR and CDK2 in cancer cells. The integration of synthetic chemistry, biological screening, and computational modeling will be crucial in unlocking the full therapeutic potential of this promising scaffold.

References

  • Al-Balas, Q., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
  • de Souza, M. V. N., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC.
  • Rao, S. P. S., et al. (2019). The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes. PubMed.
  • Singh, S., et al. (n.d.). Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of Methyl 4-bromo-1H-indole-2-carboxylate in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD..
  • PubChem. (n.d.). 4-bromo-1H-indole-2-carboxylic acid. PubChem.
  • Al-Suhaimi, E. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC.
  • J&K Scientific. (n.d.). 4-Bromo-1H-indole-2-carboxylic acid | 16732-64-2. J&K Scientific.
  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.
  • Patil, S. S., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1H-indole-2-carboxamide: pKa Determination and Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 4-bromo-1H-indole-2-carboxamide, a compound of interest in contemporary drug discovery and development. We delve into the theoretical and practical aspects of determining its acid dissociation constants (pKa) and assessing its chemical stability under various stress conditions. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational knowledge and actionable experimental protocols. We will explore the electronic interplay of the indole nucleus, the bromo-substituent, and the carboxamide moiety, and how these features dictate the molecule's physicochemical behavior. Detailed methodologies for pKa determination via potentiometric titration and UV-Vis spectrophotometry are presented, alongside a systematic approach to forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure. The introduction of a bromine atom at the 4-position and a carboxamide group at the 2-position of the indole ring, as in this compound, creates a molecule with a distinct electronic and steric profile. The bromine substituent, being electronegative, can significantly influence the electron density of the indole ring, thereby affecting its reactivity and biological interactions.[2][3] The 2-carboxamide group introduces hydrogen bonding capabilities and a potential site for ionization.

A thorough understanding of the pKa values and stability of this molecule is paramount for its successful development as a therapeutic agent. pKa values govern a molecule's solubility, membrane permeability, and binding to biological targets, while its stability profile dictates its shelf-life, formulation requirements, and potential degradation pathways.[4] This guide will provide the necessary theoretical background and experimental protocols to empower researchers in their investigation of this compound.

Theoretical Considerations for pKa Values

This compound possesses two primary ionizable protons: the N-H of the indole ring and the N-H of the primary carboxamide.

  • Indole N-H Acidity: The indole N-H is weakly acidic. In an aqueous solution, the pKa of the indole N-H is approximately 16.2.[5] However, this value is highly sensitive to substituents on the indole ring. The electron-withdrawing nature of the bromine atom at the 4-position and the carboxamide group at the 2-position is expected to increase the acidity of the indole N-H, thus lowering its pKa value.

  • Carboxamide N-H Acidity: Primary amides are generally very weak acids, with pKa values for the N-H protons typically in the range of 18-22.[6] The acidity of the carboxamide protons in this compound is also influenced by the electron-withdrawing indole ring and the bromo-substituent.

Due to these factors, we can predict that the most relevant pKa value for this compound in a physiological pH range will be that of the indole N-H. Computational tools can provide initial estimates for the pKa values of novel compounds.[8][9][10][11][12]

Predicted pKa Values

For the purpose of this guide, we will use hypothetical predicted pKa values to illustrate the experimental design and data analysis.

Ionizable GroupPredicted pKa (Aqueous)Rationale
Indole N-H~15.5The electron-withdrawing effects of the 4-bromo and 2-carboxamide groups are expected to increase the acidity of the indole N-H compared to unsubstituted indole (pKa ~16.2).
Carboxamide N-H>17Generally, amides are very weak acids. While the substituted indole ring is electron-withdrawing, the pKa is expected to remain outside the typical aqueous pH range for significant ionization. Benzamide has a pKa of approximately 13 in water.[13][14]

Experimental Determination of pKa Values

The experimental determination of pKa is crucial for confirming theoretical predictions.[15] The choice of method depends on the compound's solubility and spectral properties.

Potentiometric Titration

This classic method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH. It is suitable for compounds with sufficient solubility in water or a co-solvent system.

Protocol:

  • Sample Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., water with a minimal amount of co-solvent like DMSO or ethanol to ensure solubility).

  • Titration: Titrate the sample solution with a standardized 0.1 M NaOH solution.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For a more accurate determination, a derivative plot (dpH/dV vs. V) can be used to identify the equivalence point.

UV-Vis Spectrophotometry

This method is ideal for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization and is particularly useful for poorly soluble compounds.[16]

Protocol:

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., pH 13 to 17 for the indole N-H).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.

  • Spectral Measurement: Record the UV-Vis spectrum for each solution.

  • Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[17]

Chemical Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[18][19][20] These studies help in the development of stability-indicating analytical methods and inform formulation and packaging decisions.[21]

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent compound from its degradation products.[22][23]

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm and 280 nm) and/or MS detection for peak identification.

Stress Conditions

The following are standard stress conditions applied in forced degradation studies, based on ICH guidelines.[18] The goal is to achieve 5-20% degradation of the drug substance.[18]

Hydrolysis is a common degradation pathway for compounds with labile functional groups like amides.[24][25]

Protocol:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at 60°C for 24 hours.[18]

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for 8 hours. Amides can be susceptible to base-catalyzed hydrolysis.[25]

  • Neutral Hydrolysis: Dissolve the compound in water. Incubate at 60°C for 7 days.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

Causality: The carboxamide group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 4-bromo-1H-indole-2-carboxylic acid and ammonia.[24][25] The rate of hydrolysis is expected to be faster under basic conditions.

The electron-rich indole nucleus is prone to oxidation.

Protocol:

  • Sample Preparation: Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Incubation: Store at room temperature for 24 hours.

  • Sample Analysis: Analyze by HPLC at appropriate time intervals.

Causality: Oxidation can lead to the formation of various oxygenated derivatives of the indole ring.

This assesses the stability of the compound at elevated temperatures.[19]

Protocol:

  • Sample Preparation: Store the solid compound in a controlled temperature oven at 80°C.

  • Incubation: Maintain for 7 days.

  • Sample Analysis: At specified time points, dissolve a portion of the solid and analyze by HPLC.

Causality: High temperatures can provide the energy needed for various degradation reactions, including potential decarboxylation if the amide were to hydrolyze to the corresponding carboxylic acid.

Compounds with aromatic and halogenated systems can be susceptible to photodegradation.[19]

Protocol:

  • Sample Preparation: Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Incubation: Expose for a specified duration (e.g., until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is achieved).

  • Sample Analysis: Analyze the samples by HPLC. A dark control should be run in parallel.

Causality: The bromoindole moiety may be susceptible to photolytic cleavage of the carbon-bromine bond, leading to debromination.[26]

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress Condition% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h8%4-bromo-1H-indole-2-carboxylic acid
0.1 M NaOH, 60°C, 8h15%4-bromo-1H-indole-2-carboxylic acid
3% H₂O₂, RT, 24h12%Oxidized indole derivatives (e.g., hydroxylated or ring-opened products)
80°C (solid), 7 days<2%Minor unidentified impurities
Photolytic (ICH Q1B)6%1H-indole-2-carboxamide (debrominated product)

Visualizations

Chemical Structure and Ionization

Caption: Predicted primary ionization equilibrium of this compound.

Proposed Degradation Pathway: Hydrolysis

Hydrolysis_Pathway parent This compound product_acid 4-bromo-1H-indole-2-carboxylic acid parent->product_acid H₃O⁺ or OH⁻ (Hydrolysis) product_ammonia Ammonia parent->product_ammonia H₃O⁺ or OH⁻ (Hydrolysis)

Caption: Proposed hydrolytic degradation pathway.

Experimental Workflow for Stability Studies

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcomes hydrolysis Hydrolysis (Acid, Base, Neutral) hplc Stability-Indicating HPLC hydrolysis->hplc oxidation Oxidation (H₂O₂) oxidation->hplc thermal Thermal (Dry Heat) thermal->hplc photo Photolytic (UV/Vis) photo->hplc mass_spec LC-MS for Identification hplc->mass_spec pathways Identify Degradation Pathways hplc->pathways nmr NMR for Structure Elucidation mass_spec->nmr method_validation Validate Analytical Method pathways->method_validation formulation Inform Formulation & Packaging pathways->formulation

Caption: Workflow for forced degradation studies.

Conclusion

This guide has outlined the critical importance of pKa and stability analysis for this compound in the context of drug development. We have provided a theoretical framework for predicting its ionization behavior and degradation susceptibility, supported by detailed, actionable experimental protocols. The interplay of the indole core, the bromo-substituent, and the carboxamide functional group presents a unique physicochemical profile that necessitates careful and systematic characterization. By following the methodologies described herein, researchers can generate the robust data required to advance our understanding of this promising molecule and facilitate its journey through the drug development pipeline.

References

  • ACD/pKa Acid Dissociation Constant Calculator. ACD/Labs. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Brominated Indoles Definition. Fiveable. [Link]

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • pKalc. CompuDrug. [Link]

  • Synthesis and Chemistry of Indole. Unknown Source. [Link]

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole. [Link]

  • Rowan's Free Online pKa Calculator. Rowan. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

  • Macro-pKa. Schrödinger. [Link]

  • Condensation and Hydrolysis Reactions (M12Q6). CHEM 104: Working Copy. [Link]

  • Amide. Wikipedia. [Link]

  • Indole. Wikipedia. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. [Link]

  • Benzamide. Wikipedia. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • pKa values. Unknown Source. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 4-Bromo-1H-indole-2-carboxamide as a Versatile Suzuki Coupling Partner

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] The ability to functionalize the indole ring at specific positions is therefore of paramount importance for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forging carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-bromo-1H-indole-2-carboxamide as a key building block in Suzuki coupling reactions, enabling the synthesis of diverse 4-aryl-1H-indole-2-carboxamides.

Why this compound? A Rationale for its Application

The strategic placement of the bromine atom at the 4-position of the indole ring, combined with the carboxamide functionality at the 2-position, makes this molecule a highly valuable and versatile substrate for several reasons:

  • Orthogonal Reactivity: The C-Br bond at the 4-position is amenable to palladium-catalyzed cross-coupling reactions, while the carboxamide at C2 and the indole N-H offer sites for further derivatization. This allows for a modular and convergent approach to complex molecule synthesis.

  • Modulation of Physicochemical Properties: Arylation at the 4-position can significantly influence the electronic and steric properties of the indole core, which can be crucial for tuning the binding affinity and pharmacokinetic profile of a drug candidate.

  • Bioisosteric Replacement: The carboxamide group is a common pharmacophore, and its presence provides a handle for hydrogen bonding interactions with biological targets.

This guide will first detail a reliable synthetic route to this compound, followed by a comprehensive, step-by-step protocol for its successful application in Suzuki-Miyaura cross-coupling reactions.

PART 1: Synthesis of this compound

A robust synthesis of the title compound can be achieved in a two-step sequence starting from the commercially available 4-bromo-1H-indole-2-carboxylic acid. This involves an initial esterification followed by amidation.

Step 1: Esterification of 4-Bromo-1H-indole-2-carboxylic acid

The carboxylic acid is first converted to its methyl ester to facilitate purification and subsequent amidation.

Protocol 1: Synthesis of Methyl 4-bromo-1H-indole-2-carboxylate

  • Reagent Preparation:

    • 4-Bromo-1H-indole-2-carboxylic acid (1.0 eq)

    • Methanol (Anhydrous, as solvent)

    • Thionyl chloride (SOCl₂, 1.2 eq)

    • Sodium bicarbonate (Saturated aqueous solution)

    • Brine (Saturated aqueous solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (for extraction)

    • Hexanes (for chromatography)

  • Reaction Setup:

    • To a stirred solution of 4-bromo-1H-indole-2-carboxylic acid in anhydrous methanol at 0 °C, add thionyl chloride dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 4-bromo-1H-indole-2-carboxylate as a solid.

Step 2: Amidation of Methyl 4-bromo-1H-indole-2-carboxylate

The methyl ester is then converted to the primary amide.

Protocol 2: Synthesis of this compound

  • Reagent Preparation:

    • Methyl 4-bromo-1H-indole-2-carboxylate (1.0 eq)

    • Ammonia (7 N solution in methanol)

    • Dichloromethane (DCM, as solvent)

  • Reaction Setup:

    • Dissolve methyl 4-bromo-1H-indole-2-carboxylate in a minimal amount of dichloromethane in a sealed tube.

    • Add a 7 N solution of ammonia in methanol.

    • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.

PART 2: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The general catalytic cycle is depicted below.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X L_n OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal PdII_ArylAryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'B(OH)_2 + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 3: Synthesis of 4-Aryl-1H-indole-2-carboxamides

  • Reagent Preparation:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/EtOH/H₂O)

    • Inert gas (Argon or Nitrogen)

    • Ethyl acetate (for extraction)

    • Brine (for washing)

    • Anhydrous sodium sulfate (for drying)

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst and any additional ligand if required.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired 4-aryl-1H-indole-2-carboxamide.

Experimental Workflow

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Data Presentation: A Survey of Reaction Conditions

While specific data for this compound is not extensively published, the following table summarizes typical conditions successfully employed for the Suzuki coupling of other bromo-indole derivatives, providing a valuable starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (eq)Solvent SystemTemp (°C)Time (h)Yield (%)SubstrateReference
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dimethoxyethane/H₂O802955-Bromo-1-ethyl-1H-indazole[4]
Pd(PCy₃)₂ (3)-K₂CO₃ (2)Dimethoxyethane/H₂O804655-Bromo-1-ethyl-1H-indazole[4]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/MeOH/H₂O801577-824-Bromo-6H-1,2-oxazines[5]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O1001285-95Various heteroaryl bromides[4]
PdCl₂(PPh₃)₂ (10)-Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O1404707-Bromo-1H-indazole derivative[6]

Troubleshooting and Key Considerations

  • Low Yields: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., Buchwald or Herrmann-Beller type catalysts), or a stronger base like K₃PO₄.

  • Dehalogenation: The presence of a dehalogenated starting material as a byproduct can indicate issues with the catalyst or the presence of protic impurities. Ensure all reagents and solvents are anhydrous and properly degassed.

  • Homocoupling of Boronic Acid: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid can mitigate this issue's impact on the yield of the desired product.

  • NH Protection: For some sensitive substrates or under harsh reaction conditions, protection of the indole N-H group (e.g., with a Boc or tosyl group) may be beneficial to prevent side reactions. However, many Suzuki couplings on indoles proceed well without protection.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of 4-substituted indole derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this substrate in Suzuki-Miyaura cross-coupling reactions. The ability to introduce diverse aryl and heteroaryl moieties at the 4-position of the indole core opens up new avenues for the exploration of chemical space in drug discovery and materials science.

References

  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7535-7545. [Link]

  • Al-Hadedi, A. A. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 966-979. [Link]

  • Pavithra, G., et al. (2018). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. ResearchGate. [Link]

  • The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

  • García-López, J-A., et al. (2012). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry, 10(4), 791-798. [Link]

  • 4-Bromo-1H-indole-2-carboxylic acid. J&K Scientific. [Link]

  • Reddy, M. S., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(1), 1-8. [Link]

  • 4-bromo-1H-indole-2-carboxylic acid. PubChem. [Link]

  • Pesch, J., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 43. [Link]

Sources

preparation of 4-bromo-1H-indole-2-carboxamide from 4-bromoindole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of 4-Bromo-1H-indole-2-carboxamide

Executive Summary

This application note details the robust, regioselective synthesis of This compound starting from commercially available 4-bromoindole . This scaffold is a critical intermediate in the development of PARP inhibitors (e.g., Veliparib analogs) and kinase inhibitors.

The primary synthetic challenge is functionalizing the C2 position while preserving the sensitive C4-bromine substituent. Direct lithiation using n-butyllithium (n-BuLi) typically results in Lithium-Halogen (Li-Hal) exchange at the C4 position. This protocol utilizes a Directed Ortho Metalation (DoM) strategy employing Lithium Diisopropylamide (LDA) and an


-benzenesulfonyl protecting group to achieve exclusive C2 selectivity without compromising the halogen handle.

Strategic Analysis & Mechanistic Insight

The Selectivity Challenge

Indoles are electron-rich heterocycles that naturally undergo Electrophilic Aromatic Substitution (EAS) at the C3 position. To functionalize C2, one must utilize C2-lithiation. However, 4-bromoindole presents two competing reactive sites for organolithium reagents:

  • C2-Proton: pKa ~38 (requires deprotonation).

  • C4-Bromine: Susceptible to rapid Li-Hal exchange (creates a C4 carbanion).

The Solution: Kinetic Control via LDA
  • Reagent Choice: We replace nucleophilic bases like n-BuLi with LDA . LDA is a bulky, non-nucleophilic base. It is too sterically hindered to attack the bromine (preventing exchange) but sufficiently basic to deprotonate the C2 position.

  • Directing Group: The

    
    -benzenesulfonyl (
    
    
    
    -PhSO
    
    
    ) group serves two purposes:
    • Electronic Activation: It acidifies the C2 proton via induction (

      
       effect).
      
    • Coordination: The sulfonyl oxygens coordinate Li

      
      , directing the base specifically to the C2 position (CIPE: Complex-Induced Proximity Effect).
      

Experimental Workflow

The synthesis proceeds in three distinct stages: Protection, Functionalization, and Amidation/Deprotection.[1]

SynthesisWorkflow Start 4-Bromoindole (Starting Material) Step1 Step 1: N-Protection (PhSO2Cl, NaH) Start->Step1 Protection Inter1 1-(Phenylsulfonyl)- 4-bromoindole Step1->Inter1 Yield >90% Step2 Step 2: C2-Lithiation & Trapping (LDA, -78°C; ClCO2Et) Inter1->Step2 Regioselective Deprotonation Inter2 Ethyl 4-bromo-1-(phenylsulfonyl)- 1H-indole-2-carboxylate Step2->Inter2 C2-Carboxylation Step3 Step 3: Ammonolysis & Deprotection (NH3/MeOH; NaOH) Inter2->Step3 One-pot Transformation Final 4-Bromo-1H-indole- 2-carboxamide (Target) Step3->Final Final Product

Figure 1: Synthetic pathway for the preparation of this compound.

Detailed Protocols

Protocol A: Synthesis of 1-(Phenylsulfonyl)-4-bromoindole

Objective: Protect the indole nitrogen to direct lithiation and prevent N-deprotonation.

Reagents:

  • 4-Bromoindole (1.0 eq)[2]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • DMF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4-bromoindole (5.0 g, 25.5 mmol) in anhydrous DMF (50 mL) and cool to 0°C.

  • Deprotonation: Add NaH (1.22 g, 30.6 mmol) portion-wise. Evolution of

    
     gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases.
    
  • Protection: Add benzenesulfonyl chloride (3.6 mL, 28.0 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a higher 
    
    
    
    spot.
  • Workup: Pour the mixture into ice-water (200 mL). A precipitate will form. Filter the solid, wash with water (

    
     mL) and cold hexanes.
    
  • Drying: Dry under vacuum.

    • Expected Yield: 7.7 g (90%).

    • Appearance: Off-white solid.

Protocol B: C2-Lithiation and Ethoxycarbonylation

Objective: Install the ester group at C2 without touching the C4-Bromine.

Reagents:

  • 1-(Phenylsulfonyl)-4-bromoindole (from Protocol A) (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.2 eq) – Prepare fresh or use titrated commercial solution.

  • Ethyl Chloroformate (1.5 eq)

  • THF (Anhydrous)

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck RBF equipped with a thermometer. Maintain a strict

    
     atmosphere.
    
  • Substrate Prep: Dissolve the protected indole (3.36 g, 10.0 mmol) in THF (40 mL) and cool to -78°C (Dry ice/Acetone bath).

    • Critical Control Point: The temperature must not rise above -70°C during base addition to prevent scrambling.

  • Lithiation: Add LDA (2.0 M in THF/heptane, 6.0 mL, 12.0 mmol) dropwise over 15 minutes. The solution typically turns yellow/orange. Stir at -78°C for 1 hour.

  • Quench: Add Ethyl Chloroformate (1.43 mL, 15.0 mmol) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated aqueous

    
     (50 mL). Extract with EtOAc (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc 9:1).

    • Intermediate: Ethyl 4-bromo-1-(phenylsulfonyl)-1H-indole-2-carboxylate.

Protocol C: Ammonolysis and Deprotection

Objective: Convert the ester to the primary amide and remove the sulfonyl protecting group.

Reagents:

  • Intermediate Ester (from Protocol B)

  • Ammonia (

    
     in Methanol)
    
  • Potassium Carbonate (

    
    ) or NaOH (aq)
    

Procedure:

  • Ammonolysis: In a pressure tube (sealed vessel), dissolve the ester (2.0 g) in

    
    
    
    
    
    in MeOH (20 mL).
  • Reaction: Heat to 80°C for 12–24 hours.

    • Note: This step converts the ethyl ester to the primary amide. The sulfonyl group may partially cleave under these conditions, but often requires a second push.

  • Deprotection Check: Analyze an aliquot by LC-MS.

    • If PhSO2 is still present (Mass = M+140), add aqueous NaOH (2M, 5 mL) to the methanol mixture and heat at 60°C for 2 hours. This ensures complete removal of the sulfonyl group.

  • Isolation: Concentrate the methanol. Dilute the residue with water (50 mL). The product, This compound , is often poorly soluble in water and will precipitate.

  • Filtration: Filter the solid. Wash with water and cold diethyl ether.

  • Final Purification: Recrystallize from Methanol/Water if necessary.

Quality Control & Data Specifications

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to pale beige solidDarkening indicates oxidation.

H NMR (DMSO-

)

11.8 (s, 1H, NH), 8.1 (s, 1H, Amide-H), 7.5 (s, 1H, Amide-H), 7.4 (d, 1H), 7.1 (t, 1H), 7.2 (d, 1H), 7.05 (s, 1H, C3-H).[3]
Key diagnostic: Loss of C2-H signal; Presence of broad amide protons.
Mass Spec (ESI)

Characteristic 1:1 Br isotope pattern.
HPLC Purity

(AUC)
Method: C18 Column, Water/ACN gradient + 0.1% TFA.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Product contains C4-H (Debrominated) Li-Hal exchange occurred.Ensure LDA is used, not

-BuLi. Keep Temp at -78°C strictly.
Low Yield in Step 2 Wet THF or old LDA.Titrate LDA before use. Distill THF over Na/Benzophenone.
Incomplete Deprotection Sulfonamide is stable.Increase basicity (NaOH) and temperature during Step 3 workup.

References

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. Link

  • Sundberg, R. J., & Russell, H. F. (1973). Syntheses with N-Protected Indoles. Lithiation of N-Benzenesulfonylindole. The Journal of Organic Chemistry, 38(19), 3324–3328. Link

  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306–312. Link

  • Xu, L., et al. (2021). Regioselective Synthesis of Indole-2-carboxamides. MDPI Molecules. Link

  • Organic Syntheses. (1974). Indole-2-carboxylic acid, ethyl ester. Org. Synth. Coll. Vol. 5, p.567. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1H-indole-2-carboxamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 4-bromo-1H-indole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally related indole derivatives. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My crude this compound is showing significant streaking on the TLC plate. What is the cause, and how can I resolve this for a clean separation?

Answer:

Streaking is a frequent issue when working with indole derivatives on silica gel. The primary cause is the interaction between the basic indole nitrogen and the slightly acidic nature of the silica gel stationary phase. This strong interaction can lead to slow, uneven movement of the compound up the TLC plate, resulting in a streak rather than a compact spot. The amide functional group can also contribute to this phenomenon through strong hydrogen bonding with the silica surface.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for the acidic sites on the silica gel, leading to a more uniform elution.

    • Recommended Modifier: Start by adding 0.5-1% triethylamine (Et₃N) to your solvent system. For more polar systems, a 1-10% solution of ammonia in methanol can be used as the polar component.[1]

  • Sample Concentration: Ensure your sample is not too concentrated when spotted on the TLC plate. Overloading the plate can exacerbate streaking. Dilute your sample in an appropriate solvent before application.

  • Alternative Stationary Phases: If streaking persists even with mobile phase modifiers, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. However, always run a TLC on the new stationary phase first to determine the appropriate solvent system.

Question 2: I'm struggling to find a suitable solvent system for the column chromatography of this compound. Where should I start?

Answer:

Selecting the right solvent system is critical for a successful separation. The goal is to find a system where your target compound has a retention factor (Rf) of approximately 0.2-0.4 on the TLC plate. This generally translates to a good elution profile on a column. Given the polar nature of the amide and the indole core, a moderately polar to polar solvent system will likely be required.

Recommended Starting Solvent Systems:

Based on successful purifications of structurally similar indole-2-carboxamides, here are some empirically validated starting points:

Solvent SystemTypical Starting Ratio (v/v)Notes
Dichloromethane (DCM) / Methanol (MeOH)98:2 to 95:5A common choice for polar compounds. Increase MeOH for higher polarity.[2]
Ethyl Acetate (EtOAc) / Hexanes50:50 to 100% EtOAcA versatile system with a wide polarity range.
Chloroform (CHCl₃) / Methanol (MeOH)99:1Good for resolving less polar impurities.

Workflow for Solvent System Optimization:

Caption: Workflow for TLC-based solvent system optimization.

Question 3: My compound appears to be degrading on the silica gel column, leading to low recovery. How can I mitigate this?

Answer:

While this compound is generally stable, some indole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation over the extended time of a column run.

Strategies to Minimize Degradation:

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the chosen eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica surface.

  • Speed of Purification: Flash chromatography is preferred over gravity chromatography to minimize the residence time of your compound on the column.

  • Dry Loading: If your compound has limited solubility in the eluent, it's best to pre-adsorb it onto a small amount of silica gel (dry loading). This ensures a concentrated band at the start of the purification and can improve resolution and speed.

Detailed Protocol for Dry Loading:

  • Dissolve your crude product in a suitable solvent (e.g., DCM or EtOAc).

  • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.

  • Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder onto the top of your packed column.

Question 4: I am observing poor separation between my desired product and a closely-eluting impurity. What are my options?

Answer:

Resolving closely-eluting impurities requires careful optimization of your chromatographic conditions.

Optimization Techniques:

  • Solvent System Fine-Tuning:

    • Isocratic vs. Gradient Elution: If you are using a single solvent mixture (isocratic), try a shallow gradient. Start with a less polar mixture and gradually increase the polarity. This can help to better separate compounds with similar Rf values.

    • Solvent Selectivity: Sometimes, changing the solvent composition while maintaining similar polarity can improve separation. For example, if you are using Hexanes/EtOAc, try switching to a DCM/MeOH system. The different solvent-solute interactions can alter the elution order.

  • Column Parameters:

    • Column Dimensions: Use a longer, narrower column for better resolution.

    • Silica Gel Particle Size: Smaller particle size silica gel (e.g., 40-63 µm) will provide a higher surface area and better separation, but will require higher pressure to run.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound:

1. Preparation of the Column:

  • Select an appropriately sized glass column with a stopcock.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexanes).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add another thin layer of sand on top of the silica bed.

  • Pre-elute the column with the starting solvent system until the silica bed is fully equilibrated.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed.

  • Dry Loading: Follow the protocol described in the troubleshooting section.

3. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions in test tubes.

  • Monitor the elution of your compound by TLC. Spot every few fractions on a TLC plate to track the separation.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Flowchart:

G start Start Purification tlc Run TLC in Hexanes/EtOAc start->tlc streaking Streaking? tlc->streaking add_base Add 0.5% Et3N to eluent streaking->add_base Yes rf_check Rf in 0.2-0.4 range? streaking->rf_check No add_base->tlc adjust_polarity Adjust solvent polarity rf_check->adjust_polarity No pack_column Pack column with silica gel rf_check->pack_column Yes adjust_polarity->tlc load_sample Load sample (dry or wet) pack_column->load_sample run_column Elute and collect fractions load_sample->run_column monitor_tlc Monitor fractions by TLC run_column->monitor_tlc combine Combine pure fractions monitor_tlc->combine evaporate Evaporate solvent combine->evaporate end Pure Product evaporate->end

Caption: A decision-making workflow for the purification process.

References

  • University of Rochester, Department of Chemistry. Solvent Systems for Thin Layer Chromatography. [Link]

  • Moodley, T., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Molecules, 26(15), 4629. [Link]

Sources

Technical Support Center: Minimizing Debromination in Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with unwanted debromination side reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you enhance the yield and purity of your target bromo-substituted indoles.

Part 1: Troubleshooting Guide - Diagnosis and Resolution

This section addresses specific problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Question 1: I'm observing significant debromination of my bromo-phenylhydrazine starting material during a Fischer indole synthesis. What is the likely cause and how can I fix it?

Answer:

This is a classic challenge in Fischer indolization. The strongly acidic conditions and elevated temperatures required for the key[1][1]-sigmatropic rearrangement can readily promote protodebromination, especially if the bromine is at an electronically activated position.[2][3][4]

Root Cause Analysis:

  • Acid-Catalyzed Protodebromination: The core of the problem lies in the mechanism of the Fischer synthesis itself. The reaction requires a strong acid (Brønsted or Lewis) to catalyze the rearrangement of the phenylhydrazone intermediate.[3][4] However, these same acidic conditions can protonate the aromatic ring, making it susceptible to the loss of Br+ and subsequent quenching by a proton source (protodebromination).

  • Catalyst Choice: Overly harsh acid catalysts like polyphosphoric acid (PPA) or high concentrations of sulfuric acid at high temperatures are common culprits. While effective for cyclization, they create an environment ripe for debromination.[2][4]

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures, often used to push sluggish reactions to completion, increase the statistical likelihood of the debromination side reaction occurring.

Solutions & Mitigation Strategies:

  • Catalyst Optimization: The most effective strategy is to switch to a milder acid catalyst. Consider screening the following:

    • Lewis Acids: Zinc chloride (ZnCl₂) is a classic and often milder alternative to strong Brønsted acids.[2][3][4]

    • Solid-Supported Acids: Resins like Amberlite IR-120 can provide localized acidity, often reducing side reactions in the bulk solution and simplifying workup.[5][6]

    • Milder Brønsted Acids: Acetic acid or p-toluenesulfonic acid (pTSA) can be effective at lower temperatures, though they may require longer reaction times.[3][4]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to accept a slightly longer reaction time at a lower temperature than to force the reaction at a high temperature and sacrifice yield to debromination.

  • One-Pot Procedure: Instead of isolating the bromo-phenylhydrazone, consider a one-pot reaction where the bromo-phenylhydrazine and the ketone/aldehyde are mixed and then treated with the acid catalyst. This minimizes the exposure of the sensitive starting material to harsh conditions.[7]

  • Buchwald Modification: For particularly sensitive substrates, the Buchwald modification of the Fischer synthesis, which uses a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone, can be an effective, albeit more complex, alternative that avoids strongly acidic conditions.[3]

Question 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a bromoindole core is yielding the debrominated indole as the major byproduct. How can I suppress this hydrodebromination?

Answer:

Hydrodebromination (or hydrodehalogenation) is a well-known side reaction in palladium-catalyzed cross-couplings. It occurs when the organopalladium intermediate, which should proceed to reductive elimination to form the desired C-C or C-N bond, is instead intercepted by a hydride source, leading to the cleavage of the C-Br bond.[1]

Root Cause Analysis:

  • Source of Hydride: The "hydride" can originate from various sources in the reaction mixture, including amines, solvents (like DMF), water, or even the phosphine ligands themselves under certain conditions.[8][9]

  • Catalytic Cycle Off-Ramp: The unwanted pathway typically involves the formation of a palladium-hydride (Pd-H) species. This species can then react with the aryl halide starting material or the Ar-Pd(II)-Br intermediate, leading to the debrominated arene. This competes directly with the desired reductive elimination step.[1]

  • Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role. Electron-rich, bulky phosphine ligands are generally used to promote the desired reductive elimination. However, an improper choice can inadvertently favor pathways that lead to hydrodebromination.[10][11][12]

  • Unprotected N-H Group: The acidic N-H proton of the indole ring can interfere with the catalytic cycle, promoting side reactions.[13] It can act as a proton source or interact with the base and catalyst in unproductive ways.

Solutions & Mitigation Strategies:

  • Protect the Indole Nitrogen: This is often the most critical first step. Protecting the indole nitrogen with groups like Boc, SEM, or a sulfonyl group prevents interference from the acidic N-H proton and often dramatically reduces debromination.[13]

  • Ligand Selection: The choice of phosphine ligand is paramount.

    • Avoid Overly Bulky/Electron-Rich Ligands (If Problematic): While generally beneficial, some combinations of bulky, electron-rich phosphines can sometimes promote the formation of Pd-H species.[10]

    • Screen Ligands: Systematically screen a panel of ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often excellent choices as they are designed to accelerate reductive elimination, outcompeting the hydrodebromination pathway.[14][15]

  • Base and Solvent Optimization:

    • Base Choice: Use the weakest base that effectively promotes the reaction. Strong bases can sometimes promote ligand degradation or other side reactions that generate hydride sources. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often milder choices than hydroxides or alkoxides.[10]

    • Solvent Choice: Use anhydrous, aprotic solvents like toluene, dioxane, or THF to minimize potential proton sources.[10] While some reactions tolerate water, it can be a source of protons for hydrodehalogenation.[9]

  • Use a Bimetallic System: In some specialized reductive aminations, a bimetallic Pd-Cu nanocatalyst system has been shown to suppress hydrodehalogenation by favoring an in-situ formation of Cu-hydride species, which are less prone to the unwanted side reaction compared to Pd-hydride species.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: Are certain positions on the indole ring more susceptible to debromination? A: Yes. The susceptibility to debromination is influenced by the electronic environment of the C-Br bond. Positions that are more electron-rich are generally more prone to acid-catalyzed protodebromination. In palladium-catalyzed reactions, the ease of oxidative addition (I > Br > Cl) is a primary factor, but subsequent hydrodebromination can be influenced by steric and electronic factors of the entire molecule.

Q2: Can radical reactions cause debromination? A: Absolutely. Radical-mediated debromination can be initiated by light (especially UV), trace metals, or radical initiators.[17] This pathway involves the homolytic cleavage of the C-Br bond to form an aryl radical, which then abstracts a hydrogen atom from the solvent or another component in the reaction mixture. If you suspect a radical reaction, try running the reaction in the dark, under an inert atmosphere, and ensuring all reagents are free of peroxide impurities.[17]

Q3: I'm still observing debromination even after N-protection and ligand screening. What else can I try? A: If debromination persists, a more systematic optimization is needed. Consider a Design of Experiments (DoE) approach to screen multiple parameters simultaneously (catalyst, ligand, base, solvent, and temperature). Also, re-evaluate the purity of your starting materials. Trace impurities could be poisoning the catalyst or initiating side reactions. Finally, consider an alternative synthetic route to the target molecule that installs the bromine atom at a later stage or uses a different coupling strategy altogether.

Part 3: Preventative Strategies & Protocols

Proactive measures are often the best approach. Here we provide a detailed protocol for a common reaction, optimized to minimize the risk of debromination.

Protocol: Suzuki Coupling of N-Boc-5-bromoindole with an Arylboronic Acid

This protocol incorporates N-protection and optimized conditions to favor the desired cross-coupling product over the debrominated N-Boc-indole.[13]

Materials:

  • N-Boc-5-bromoindole

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-5-bromoindole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Degas the dioxane/water solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 4: Data & Visualizations

Table 1: Influence of Reaction Parameters on Debromination in a Model Suzuki Coupling

This table summarizes typical outcomes when optimizing a Suzuki reaction to minimize debromination, illustrating the impact of key variables.[10]

ParameterCondition A (High Debromination Risk)Condition B (Lower Debromination Risk)Rationale
Indole Substrate Unprotected N-HN-Boc ProtectedPrevents interference from the acidic N-H proton.[13]
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂ + SPhosBulky, electron-rich biaryl phosphine ligands accelerate reductive elimination.[14]
Base NaOH or NaOt-BuK₂CO₃ or K₃PO₄Milder bases are less likely to promote side reactions that generate hydrides.[10]
Solvent DMF/H₂OAnhydrous Toluene or DioxaneAprotic solvents minimize potential proton sources for hydrodehalogenation.[10]
Temperature > 100 °C80 °CLower temperatures disfavor the debromination side reaction pathway.
Diagrams

G start Debromination Observed in Pd-Catalyzed Coupling? is_NH_protected Is the Indole N-H Protected? start->is_NH_protected protect_N ACTION: Protect Indole N (e.g., Boc, SEM). This is the most common fix. is_NH_protected->protect_N No check_ligand What type of phosphine ligand is being used? is_NH_protected->check_ligand Yes protect_N->check_ligand simple_ligand Simple Ligand (e.g., PPh3) check_ligand->simple_ligand buchwald_ligand Bulky Biaryl Ligand (e.g., SPhos, XPhos) check_ligand->buchwald_ligand screen_buchwald ACTION: Screen bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). They accelerate reductive elimination. simple_ligand->screen_buchwald check_conditions Review Base, Solvent, and Temperature buchwald_ligand->check_conditions screen_buchwald->check_conditions harsh_conditions Strong Base (e.g., NaOtBu) Protic/Wet Solvent High Temp (>100°C) check_conditions->harsh_conditions still_problem Debromination Persists? check_conditions->still_problem Already Mild mild_conditions ACTION: Switch to milder base (K2CO3, K3PO4). Use anhydrous, aprotic solvent (Toluene, Dioxane). Lower temperature (≤ 80°C). harsh_conditions->mild_conditions mild_conditions->still_problem final_resort Consider alternative synthetic route or late-stage bromination. still_problem->final_resort Yes end end G cluster_cycle Catalytic Cycle cluster_offramp Undesired Side Reaction pd0 L-Pd(0) oxidative_add Oxidative Addition (Ar-Br) pd2_complex Ar-Pd(II)-Br oxidative_add->pd2_complex reductive_elim Reductive Elimination (with Nu) pd2_complex->reductive_elim pd_hydride Pd-H Species pd2_complex->pd_hydride Intercepted desired_product Desired Product (Ar-Nu) reductive_elim->desired_product desired_product->pd0 Regenerates Catalyst hydride_source Hydride Source (Solvent, Base, H2O) hydride_source->pd_hydride Forms debrom_product Debrominated Product (Ar-H) pd_hydride->debrom_product Yields

Caption: The catalytic cycle showing the desired vs. undesired hydrodebromination pathway.

References

  • Palladium-catalyzed intermolecular asymmetric dearomatizative aryl
  • How to avoid debromination in 5-bromoindole reactions. Benchchem.
  • Buchwald–Hartwig amin
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Benchchem.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Fischer indole synthesis. Wikipedia.
  • Fischer indole synthesis: significance of choice of acid c
  • Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source.
  • A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.
  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation P
  • Preventing a bromination reaction
  • Fischer Indole Synthesis: Mechanism, Fe
  • Uncovering Subtle Ligand Effects of Phosphines Using Gold(I)
  • 2.9: Phosphines. Chemistry LibreTexts.
  • Phosphine ligands and c
  • Buchwald-Hartwig Amin

Sources

Technical Support Center: Recrystallization of 4-Bromo-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the solvent selection and recrystallization of 4-bromo-1H-indole-2-carboxamide. Our aim is to equip you with the scientific rationale behind experimental choices to ensure the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in recrystallizing this compound?

Recrystallizing this compound presents a unique set of challenges due to its molecular structure. The presence of the amide functional group can make crystallization difficult.[1] Additionally, the indole ring system, while generally amenable to crystallization, can sometimes lead to the formation of oils, especially in the presence of impurities. The bromo-substituent adds to the molecular weight and can influence intermolecular interactions, further complicating solvent selection.

A successful recrystallization hinges on selecting a solvent (or solvent system) that meets the following criteria:

  • The compound should be sparingly soluble at room temperature.

  • The compound should be highly soluble at the solvent's boiling point.

  • The solvent should not react with the compound.

  • The impurities should either be completely soluble or insoluble in the chosen solvent at all temperatures.

Q2: What is a good starting point for solvent selection for this compound?

A logical starting point for solvent selection involves considering the polarity of this compound. The indole nucleus is relatively nonpolar, while the carboxamide group is polar and capable of hydrogen bonding. The bromo-substituent adds some polarizability. Therefore, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

Based on the properties of similar indole derivatives, a promising initial approach would be to use a mixture of a polar protic solvent, such as ethanol or methanol, with water. For crude indole purification, a methanol/water mixture has proven effective.[2] This combination allows for fine-tuning the polarity to achieve the desired solubility profile.

Another viable option is to explore solvent systems like ethyl acetate/hexanes. Ethyl acetate is a moderately polar solvent that may dissolve the compound when heated, and the addition of a nonpolar anti-solvent like hexanes upon cooling can induce crystallization.

Q3: How do I perform a systematic solvent screening for recrystallization?

A systematic approach to solvent screening is crucial for identifying the optimal conditions. The following protocol outlines a micro-scale experiment to efficiently test a range of solvents.

Experimental Protocol: Micro-Scale Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene, hexanes)

  • Hot plate or sand bath

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Place approximately 10-20 mg of the crude compound into several separate small test tubes.

  • Initial Solubility Test (Room Temperature): To each test tube, add a few drops of a different solvent and observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.

  • Hot Solubility Test: Gently heat the test tubes containing the undissolved solid. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point.

  • Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Evaluation: Observe the quantity and quality of the crystals formed. The best solvent will yield a good recovery of well-formed crystals.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated.

Causality: The compound is precipitating from the solution at a temperature above its melting point in the presence of the solvent. This can also be caused by a high concentration of impurities.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional solvent to lower the saturation point. Then, allow it to cool more slowly.[3]

  • Lower the Cooling Temperature: If using a mixed solvent system, you may be using too much of the more soluble solvent. Try adjusting the solvent ratio.

  • Promote Slow Cooling: Insulate the flask to encourage slower cooling, which can favor the formation of crystals over oil.

  • Change Solvents: The chosen solvent may not be appropriate. A solvent with a lower boiling point might be a better choice.

Issue 2: No crystals form upon cooling.

This is a common issue and usually indicates that the solution is not supersaturated, or that nucleation has not been initiated.

Causality: Too much solvent was used, and the solution is not saturated enough for crystals to form.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.[3]

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This will act as a template for crystal growth.[3]

  • Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][4]

  • Cool to a Lower Temperature: Place the solution in an ice bath to further decrease the solubility of the compound.

Issue 3: Poor recovery of the recrystallized product.

A low yield of purified product can be frustrating but is often preventable.

Causality: This can be due to using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent in which they are too soluble.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the compound.[5]

  • Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

  • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize re-dissolving the product.[5]

Data Presentation

To aid in solvent selection, the following table summarizes the properties of common laboratory solvents.

SolventBoiling Point (°C)Polarity IndexDielectric Constant
Water10010.280.1
Methanol655.132.7
Ethanol784.324.5
Acetone565.120.7
Ethyl Acetate774.46.0
Dichloromethane403.19.1
Toluene1112.42.4
Hexanes690.11.9

Data compiled from various sources.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in a typical recrystallization procedure.

Recrystallization_Workflow start Start: Crude Solid solvent_selection Solvent Selection Test solubility in various solvents Ideal: Sparingly soluble cold, very soluble hot start->solvent_selection dissolution Dissolution Add minimum amount of hot solvent Ensure complete dissolution solvent_selection->dissolution hot_filtration Hot Filtration (Optional) Removes insoluble impurities Preheat funnel to prevent premature crystallization dissolution->hot_filtration cooling Cooling Allow to cool slowly to room temperature Then cool in an ice bath dissolution->cooling No insoluble impurities hot_filtration->cooling crystallization Crystallization Observe crystal formation cooling->crystallization crystallization->dissolution Oiling out? Re-heat, add more solvent crystallization->cooling No crystals? Scratch/Seed/Concentrate collection Crystal Collection Vacuum filtration (Buchner funnel) Wash with minimal ice-cold solvent crystallization->collection drying Drying Air dry or use a vacuum oven collection->drying end End: Pure Crystals drying->end

Sources

Validation & Comparative

Guide: 1H NMR Interpretation of 4-Bromo-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Molecule: 4-Bromo-1H-indole-2-carboxamide Application: Kinase inhibitor scaffolds, fragment-based drug discovery (FBDD). The Challenge: This molecule presents two specific analytical hurdles:

  • Regioisomer Confusion: Distinguishing the 4-bromo isomer from the thermodynamically stable 5-bromo or 6-bromo byproducts during synthesis.

  • Proton Exchange Dynamics: The 2-carboxamide group contains labile protons (

    
    ) that vanish or coalesce depending on solvent choice, leading to incomplete characterization.
    

This guide compares the analytical performance of DMSO-d


 (the Gold Standard) against Methanol-d

(the Alternative) and provides a logic-based framework for distinguishing the 4-bromo regioisomer.

Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it dictates the visibility of 30% of the molecule's proton count (the exchangeable NHs).

Performance Matrix: DMSO-d vs. Methanol-d
FeatureDMSO-d

(Recommended)
Methanol-d

(Alternative)
Impact on Interpretation
Indole NH Detection Excellent. Appears as a sharp/broad singlet

11.5–12.0.
None. Exchanges with deuterium (

4.8 HDO peak).
DMSO confirms the indole core integrity.
Amide (

)
Distinct. Two separate broad singlets (

~7.6 & 8.[1]1) due to restricted rotation.
None. Exchanges with deuterium.[2]DMSO validates the primary amide; MeOD hides it.
Viscosity/Resolution High viscosity can broaden multiplets slightly.Low viscosity yields sharper multiplets.MeOD is better only for resolving complex aromatic overlap, but at the cost of NH data.
Water Signal

3.33 ppm (often overlaps with impurities).

4.87 ppm (variable).
DMSO water peak is less intrusive in the aromatic region.
The "Restricted Rotation" Phenomenon in DMSO

In DMSO-d


, the amide nitrogen lone pair donates into the carbonyl, creating partial double-bond character (C=N). This prevents free rotation on the NMR timescale. Consequently, the two amide protons are chemically non-equivalent:
  • 
     (anti to carbonyl):  More shielded, typically 
    
    
    
    ~7.5.
  • 
     (syn to carbonyl):  More deshielded, typically 
    
    
    
    ~8.1.

Conclusion: Use DMSO-d


  for full structural validation. Use Methanol-d

only if aromatic peaks are heavily overlapped and you need to simplify the spectrum by "erasing" the NH signals.

Detailed Spectral Interpretation (DMSO-d )

The Aromatic "Fingerprint" Region ( 7.0 – 7.6 ppm)

The 4-bromo substitution breaks the symmetry of the benzene ring in a specific way. Unlike 5- or 6-substituted indoles, the 4-position substituent creates a 1,2,3-trisubstituted benzene pattern (H5, H6, H7).

Assignment Logic:
  • H3 (

    
     ~7.2 - 7.4, s):  The only singlet in the aromatic region. It may show fine coupling (
    
    
    
    Hz) to the Indole NH. The 2-carbonyl group deshields this significantly compared to unsubstituted indole (
    
    
    6.5).
  • H5 (

    
     ~7.2, d):  Doublet. Couples only with H6 (ortho).
    
  • H6 (

    
     ~7.05, t/dd):  Triplet (or apparent triplet). It is flanked by H5 and H7, coupling to both with similar 
    
    
    
    values (~8 Hz). This "triplet" is the hallmark of 4- or 7-substitution.
  • H7 (

    
     ~7.45, d):  Doublet. Couples only with H6. Often deshielded relative to H5 due to proximity to the Indole NH.
    
Summary Table: Chemical Shifts & Assignments

(ppm)
MultiplicityIntegralAssignmentCoupling (

) / Notes
11.8 br s1HIndole NH Exchangeable.[1] Disappears with

shake.
8.1 br s1HAmide NH

Syn to C=O. Deshielded.
7.5 br s1HAmide NH

Anti to C=O.
7.45 d1HH7

Hz (Ortho to H6).
7.30 s1HH3 Characteristic singlet for 2-substituted indole.
7.18 d1HH5

Hz (Ortho to H6).
7.05 t (or dd)1HH6

Hz. The "Middle" proton.

Distinguishing Alternatives: 4-Bromo vs. 5-Bromo

The most common synthesis error is the formation of the 5-bromo isomer. You must distinguish them using Coupling Constants (


)  and Multiplicity .
The 4-Bromo Signature (The Product)
  • Pattern: Three adjacent protons (H5-H6-H7).

  • Visual: Doublet — Triplet — Doublet.

  • Key Feature: No meta-coupling (

    
     Hz) is typically resolved in the standard 1D spectrum because there are no protons meta to each other (H4 is Br, H5/H6/H7 are contiguous).
    
The 5-Bromo Signature (The Impurity)
  • Pattern: Two adjacent protons (H6-H7) and one isolated proton (H4).

  • Visual: Doublet — Doublet of Doublets — Singlet (d) .

  • Key Feature: H4 appears as a narrow doublet (

    
     Hz) due to meta-coupling with H6. H6 appears as a doublet of doublets (Ortho to H7, Meta to H4).
    
Decision Logic Diagram

IsomerLogic Start Start: Analyze Aromatic Region (Excluding H3 Singlet) CheckSplitting Check Multiplicity of Signals Start->CheckSplitting TripletCheck Is there a Triplet (or dd with J1≈J2)? CheckSplitting->TripletCheck Result4Br Conclusion: 4-Bromo Isomer (H5-H6-H7 Contiguous System) TripletCheck->Result4Br Yes (H6) MetaCheck Check for Meta-Coupling (d, J~1.5Hz) TripletCheck->MetaCheck No Result5Br Conclusion: 5-Bromo Isomer (H4 Isolated, H6-H7 Coupled) MetaCheck->Result4Br No (Unlikely for 5-Br) MetaCheck->Result5Br Yes (H4)

Figure 1: Logic flow for distinguishing the 4-bromo product from the common 5-bromo regioisomer based on splitting patterns.

Experimental Protocol

To ensure reproducibility and minimize "broad" exchangeable signals, follow this protocol.

Sample Preparation[2][3][4][5]
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Use 0.6 mL DMSO-d

    
      (99.9% D).
    
    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake. Water in DMSO accelerates proton exchange, broadening the Amide NH peaks.

  • Dissolution: Vortex for 30 seconds. If the solid persists, sonicate for 1 minute.

    • Note: 4-bromoindoles are generally soluble in DMSO. If cloudy, filter through a cotton plug; suspended particles degrade line shape (shimming issues).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 3.0 seconds .

    • Reasoning: Indole C2/C3 protons and aromatic protons have varying T1 times. A short D1 (<1s) will reduce the integral accuracy of the aromatic protons relative to the solvent peak.

  • Temperature: 298 K (25°C).

    • Troubleshooting: If Amide NH peaks are broad/coalescing, lower the temperature to 280 K to freeze the rotation, or raise to 330 K to force fast exchange (coalescence into one peak).

References

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][4][5][6] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Proton Chemical Shifts and Spin-Spin Coupling). Link

  • Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. (Indole scaffold characterization). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

Sources

A Senior Application Scientist's Guide to Distinguishing 4-Bromo-1H-Indole-2-Carboxamide from its 5-, 6-, and 7-Bromo Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of synthetic intermediates is not merely a matter of academic rigor—it is a cornerstone of reproducible science and regulatory compliance. Regioisomers, such as the 4-, 5-, 6-, and 7-bromo-1H-indole-2-carboxamide, present a common yet critical analytical challenge. While possessing the same molecular formula and weight, the positional difference of the bromine atom on the indole scaffold can profoundly impact their physicochemical properties, biological activity, and patentability. This guide provides an in-depth, experience-driven comparison of these four isomers, outlining robust analytical methodologies for their unambiguous differentiation.

The core of this challenge lies in the subtle electronic and steric differences imparted by the bromine substituent's location. These differences manifest in unique spectroscopic signatures and chromatographic behaviors. This guide will dissect these differences, providing not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and reliable analytical workflow.

Spectroscopic Differentiation: The Molecular Fingerprint

The most definitive methods for distinguishing these isomers rely on spectroscopic techniques that probe the molecule's structure at an atomic level. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers the most conclusive data.

¹H NMR Spectroscopy: The Power of Proton Environments

Proton NMR (¹H NMR) is arguably the most powerful tool for identifying the correct bromo-1H-indole-2-carboxamide isomer. The position of the bromine atom directly influences the electronic environment of the protons on the benzene portion of the indole ring, leading to predictable and distinct chemical shifts and coupling patterns.

The key to differentiation lies in analyzing the signals from the aromatic protons (H-3, H-4, H-5, H-6, and H-7) and the N-H proton of the indole ring. The electron-withdrawing nature of the bromine atom will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[1][2] The coupling constants (J-values) between adjacent protons provide crucial information about their relative positions.

Expected ¹H NMR Chemical Shift Ranges (in DMSO-d₆):

Proton4-Bromo Isomer (Predicted)5-Bromo Isomer (Predicted)6-Bromo Isomer (Predicted)7-Bromo Isomer (Predicted)
N-H ~11.8 ppm (broad s)~11.7 ppm (broad s)~11.6 ppm (broad s)~11.9 ppm (broad s)
H-3 ~7.1 ppm (s)~7.0 ppm (s)~7.0 ppm (s)~7.0 ppm (s)
H-5 ~7.2 ppm (d)-~7.5 ppm (dd)~7.1 ppm (t)
H-6 ~7.1 ppm (t)~7.2 ppm (dd)-~7.0 ppm (d)
H-7 ~7.4 ppm (d)~7.8 ppm (d)~7.7 ppm (d)-
-CONH₂ ~7.5, ~7.9 ppm (2x broad s)~7.4, ~7.8 ppm (2x broad s)~7.4, ~7.8 ppm (2x broad s)~7.5, ~7.9 ppm (2x broad s)

Note: These are predicted values based on data for similar bromoindole structures and general NMR principles.[3][4][5] Actual values may vary.

Analysis of Splitting Patterns:

  • 4-Bromo Isomer: Expect a doublet for H-5, a triplet for H-6, and a doublet for H-7.

  • 5-Bromo Isomer: H-4 will be a doublet, H-6 a doublet of doublets, and H-7 a doublet.

  • 6-Bromo Isomer: H-4 will be a doublet, H-5 a doublet of doublets, and H-7 a singlet (or very small coupling).

  • 7-Bromo Isomer: H-4 will be a doublet, H-5 a triplet, and H-6 a doublet.

The distinct splitting patterns of the aromatic protons provide a definitive fingerprint for each isomer.

¹³C NMR Spectroscopy: A Complementary View

Carbon-13 NMR (¹³C NMR) provides additional, confirmatory evidence for the isomer's identity. The carbon directly attached to the bromine atom will exhibit a significantly different chemical shift compared to the other aromatic carbons. Furthermore, the electronic effects of the bromine atom will subtly influence the chemical shifts of the other carbons in the ring.[6][7][8]

Expected ¹³C NMR Chemical Shift Ranges (in DMSO-d₆):

Carbon4-Bromo5-Bromo6-Bromo7-Bromo
C-2 ~130 ppm~129 ppm~129 ppm~130 ppm
C-3 ~101 ppm~102 ppm~102 ppm~101 ppm
C-3a ~127 ppm~128 ppm~128 ppm~126 ppm
C-4 ~115 ppm (C-Br) ~125 ppm~122 ppm~121 ppm
C-5 ~123 ppm~114 ppm (C-Br) ~124 ppm~121 ppm
C-6 ~121 ppm~123 ppm~115 ppm (C-Br) ~120 ppm
C-7 ~113 ppm~113 ppm~114 ppm~110 ppm (C-Br)
C-7a ~136 ppm~135 ppm~136 ppm~137 ppm
C=O ~165 ppm~165 ppm~165 ppm~165 ppm

Note: These are predicted values. The key diagnostic feature is the chemical shift of the carbon directly bonded to bromine (highlighted in bold).[6][9]

Infrared (IR) Spectroscopy: Functional Group Analysis

While less definitive than NMR for distinguishing regioisomers, IR spectroscopy is a rapid and valuable tool for confirming the presence of key functional groups.[10][11][12] All four isomers will exhibit characteristic absorptions for:

  • N-H stretch: A broad peak around 3400-3200 cm⁻¹

  • C=O stretch (amide I): A strong, sharp peak around 1680-1650 cm⁻¹

  • N-H bend (amide II): A peak around 1650-1600 cm⁻¹

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹

  • Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region

The primary utility of IR in this context is in the "fingerprint region" (below 1500 cm⁻¹). The C-Br stretching and aromatic C-H out-of-plane bending vibrations in this region will be unique for each isomer, providing a distinct pattern.[13] However, interpreting these subtle differences often requires comparison to a known reference standard.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight of the compounds. All four isomers will have the same molecular ion peak (M⁺) corresponding to the molecular formula C₉H₇BrN₂O. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units (M⁺ and M+2).

While the primary fragmentation patterns are likely to be similar and dominated by the loss of the carboxamide group, subtle differences in the relative intensities of fragment ions may be observable.[14][15][16] The fragmentation of the indole ring itself may be influenced by the position of the bromine atom, potentially leading to unique minor fragments that can aid in differentiation with high-resolution mass spectrometry.[17][18]

Chromatographic Separation: Resolving the Isomers

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analytical and preparative separation of these isomers. The slight differences in polarity and shape due to the bromine position are sufficient to allow for baseline resolution with an optimized method.

A reverse-phase HPLC method is typically the most effective approach.[19][20] The elution order will depend on the subtle interplay of hydrophobicity and dipole moment of each isomer.

Experimental Workflow for Analytical Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Dissolve isomer mixture in DMSO or MeOH (1 mg/mL) Filter Filter sample through 0.22 µm syringe filter SamplePrep->Filter Column Column: C18, 2.1 x 50 mm, 1.8 µm Filter->Column MobilePhaseA Mobile Phase A: 0.1% Formic Acid in Water MobilePhaseA->Column MobilePhaseB Mobile Phase B: 0.1% Formic Acid in Acetonitrile MobilePhaseB->Column Gradient Gradient Elution: 5-95% B over 10 min Column->Gradient Detection Detection: UV at 254 nm Gradient->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Identify Identify peaks by retention time Chromatogram->Identify

Caption: HPLC method development workflow.

Detailed Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the bromo-1H-indole-2-carboxamide isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C). Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Protocol 2: Reverse-Phase HPLC Separation
  • System: An HPLC or UPLC system equipped with a UV detector.

  • Column: A high-quality C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-9 min: Hold at 95% B

    • 9-10 min: Return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Prepare a stock solution of the isomer mixture at 1 mg/mL in a suitable solvent (e.g., methanol or DMSO). Dilute as necessary with the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.[20]

Summary Workflow for Isomer Identification

Isomer_ID_Workflow Start Unknown Bromo-1H-indole- 2-carboxamide Isomer MS Mass Spectrometry Start->MS MW_Confirm Confirm MW and Br Isotopic Pattern MS->MW_Confirm HPLC HPLC Analysis MW_Confirm->HPLC Correct MW Purity_Check Check Purity and Retention Time HPLC->Purity_Check NMR 1H and 13C NMR Purity_Check->NMR Single Peak Structure_Confirm Definitive Structure Elucidation NMR->Structure_Confirm Final_ID Isomer Identified Structure_Confirm->Final_ID Match Predicted Spectra

Sources

Analytical Guide: IR Spectral Profiling of 4-Bromo-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum Analysis of 4-Bromo-1H-indole-2-carboxamide Amide Bands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

In the development of kinase inhibitors and antiviral scaffolds, This compound represents a critical intermediate. Its structural integrity relies on two distinct functional domains: the electron-deficient indole core (modulated by the C4-bromine) and the C2-carboxamide moiety.

This guide provides a definitive analysis of the infrared (IR) spectral bands associated with this molecule. Unlike generic spectral guides, we focus on the diagnostic amide bands (Amide I, II, and N-H stretches) and how the regiochemistry of the 4-bromo substituent perturbs these frequencies compared to non-halogenated or isomeric alternatives.

Key Analytical Challenge: Distinguishing the C2-carboxamide vibration from the indole ring skeletal stretches, and verifying the electronic influence of the C4-bromine atom.

Spectral Signature Analysis: The Amide Bands

The IR spectrum of this compound is dominated by the interplay between the amide group and the indole


-system. The following data characterizes the primary diagnostic windows.
A. The Amide I Band (C=O Stretch)
  • Frequency Range:

    
    
    
  • Characteristics: Strong, sharp intensity.

  • Mechanistic Insight: This band is primarily the C=O stretching vibration (approx. 80%). In the 4-bromo derivative, the electron-withdrawing nature of the bromine (via induction,

    
     effect) slightly destabilizes the canonical amide resonance, potentially shifting the frequency to the higher end of the range compared to the unsubstituted indole-2-carboxamide (
    
    
    
    ).
  • Validation Check: If this band appears below

    
    , suspect strong intermolecular hydrogen bonding (dimerization) or hydrolysis to the carboxylic acid salt.
    
B. The Amide II Band (N-H Bend / C-N Stretch)[1][2][3]
  • Frequency Range:

    
    
    
  • Characteristics: Medium to strong intensity; often broader than Amide I.

  • Mechanistic Insight: This mode is a coupled vibration involving N-H in-plane bending and C-N stretching. It is highly sensitive to the physical state (solid vs. solution).

  • Interference Warning: The indole ring C=C skeletal vibrations often appear near

    
    . High-resolution analysis is required to resolve the Amide II band from the aromatic ring modes.
    
C. N-H Stretching Region (The "Triplet" Cluster)
  • Frequency Range:

    
    
    
  • Pattern:

    • Indole N-H: Sharp peak

      
      .
      
    • Amide Asymmetric N-H:

      
       (often highest frequency).
      
    • Amide Symmetric N-H:

      
      .
      
  • 4-Bromo Effect: The bulky bromine at the C4 position is peri-proximal to the indole N1-H. This steric crowding can disrupt standard hydrogen bonding networks, leading to sharper, less broadened N-H peaks compared to the 5-bromo or 6-bromo isomers.

Comparative Analysis: 4-Bromo vs. Alternatives

To validate the identity of this compound, one must compare its spectral fingerprint against its synthetic precursor and regioisomers.

Table 1: Diagnostic IR Shift Comparison

FeatureThis compound (Target)Indole-2-carboxamide (Reference)4-Bromo-1H-indole-2-carboxylic Acid (Precursor)
Amide I (C=O) 1655–1685 cm⁻¹ 1645–1660 cm⁻¹N/A (Acid C=O: 1680–1700 cm⁻¹)
Amide II Present (1520–1550 cm⁻¹) PresentAbsent
Hydroxyl (O-H) Absent AbsentBroad, intense (2500–3300 cm⁻¹)
C-Br Stretch 500–650 cm⁻¹ AbsentPresent
Electronic Effect Inductive withdrawal increases C=O bond order slightly.[1]Baseline resonance.[2]Acid carbonyl is higher freq. than amide.[3][4][2][5]

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity (E-E-A-T), the following protocol minimizes artifacts such as water absorption or polymorphic shifts.

Method: Attenuated Total Reflectance (ATR-FTIR)
  • Why ATR? KBr pellets can induce pressure-mediated halogen shifts or hygroscopic broadening of the critical N-H bands.

Step-by-Step Workflow:

  • Background Correction: Collect a 32-scan air background spectrum. Ensure the crystal (Diamond or ZnSe) is chemically clean.

  • Sample Prep: Place

    
     of the solid this compound onto the crystal.
    
  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Over-compression can distort the crystal lattice of the sample.

  • Acquisition: Scan from

    
     to 
    
    
    
    at
    
    
    resolution (64 scans).
  • Post-Processing: Apply baseline correction. Do not apply heavy smoothing, as this may merge the Indole N-H and Amide N-H bands.

Structural Validation Logic (Visualization)

The following diagram illustrates the logical decision tree for confirming the structure based on the spectral data analyzed above.

SpectralValidation Start Unknown Sample Spectrum CheckCO Check 1650-1690 cm⁻¹ (Amide I) Start->CheckCO CheckOH Check 2500-3000 cm⁻¹ (Broad O-H) CheckCO->CheckOH Band Present Result_Indole REJECT: Unsubstituted Indole CheckCO->Result_Indole Band Absent CheckNH Check 3150-3450 cm⁻¹ (N-H Region) CheckBr Check 500-700 cm⁻¹ (C-Br Stretch) CheckNH->CheckBr Triplet Pattern (Indole + Amide) CheckOH->CheckNH Band Absent Result_Acid REJECT: Carboxylic Acid Precursor CheckOH->Result_Acid Broad Band Present Result_Amide CONFIRMED: This compound CheckBr->Result_Amide Strong Band Present CheckBr->Result_Indole Band Absent

Caption: Logical workflow for distinguishing the target amide from precursors and non-halogenated analogs using IR spectral markers.

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Pouchert, C. J. (1997). The Aldrich Library of FT-IR Spectra. Sigma-Aldrich.[6] (Reference for baseline indole spectra).

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (Source for Indole-2-carboxylic acid comparisons).

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA). (Mechanistic detail on Amide I/II coupling).

Sources

A Comparative Analysis of 4-Bromo and 6-Bromo Indole Carboxamides: Unraveling the Impact of Isomeric Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. The strategic modification of this scaffold, particularly through halogenation, has proven to be a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. Among the halogens, bromine substitution has frequently been employed to enhance the therapeutic potential of indole derivatives. This guide provides an in-depth, objective comparison of the biological activities of 4-bromo and 6-bromo substituted indole carboxamides, leveraging experimental data to elucidate the nuanced yet critical impact of bromine's positional isomerism on antitubercular, anticancer, and kinase inhibitory activities.

The Critical Influence of Bromine Placement: A Tale of Two Isomers

The position of a bromine atom on the indole ring is not a trivial consideration. It significantly alters the molecule's electronic distribution, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets. While both 4-bromo and 6-bromo substitutions enhance lipophilicity compared to their non-brominated parent compounds, their distinct electronic effects and spatial arrangements can lead to vastly different biological outcomes. This guide will dissect these differences, providing a clear, evidence-based comparison to inform rational drug design.

Antitubercular Activity: A Clear Advantage for the 6-Bromo Isomer

The global health threat of tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of novel therapeutic agents. Indole-2-carboxamides have emerged as a promising class of antitubercular agents, with their mechanism of action often attributed to the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3)[1]. MmpL3 is a crucial transporter of mycolic acids, which are vital components of the mycobacterial cell wall.

A significant body of evidence points to the superior antitubercular activity of 6-bromoindole-2-carboxamides compared to other halogenated isomers. A key study by Alsayed et al. (2021) demonstrated that the presence of a single bromo group at the 6-position of the indole ring led to a remarkable increase in activity against the drug-sensitive Mycobacterium tuberculosis (M. tb) H37Rv strain. The 6-bromo derivative, N-(1-(Adamantan-1-yl)ethyl)-6-bromo-1H-indole-2-carboxamide (8f) , exhibited a Minimum Inhibitory Concentration (MIC) of 0.62 µM. This represented an approximately 10-fold increase in potency compared to the unsubstituted analogue and a 4.5-fold increase compared to 5-halosubstituted derivatives[1].

This enhanced activity is likely driven by the increased lipophilicity conferred by the 6-bromo substituent, facilitating better penetration through the lipid-rich mycobacterial cell wall to reach its target, MmpL3. While direct comparative data for a 4-bromo analogue within the same study is unavailable, the pronounced efficacy of the 6-bromo isomer strongly suggests a positional advantage for antitubercular activity.

Quantitative Comparison of Antitubercular Activity
Compound AnalogueSubstitution PatternMIC (µM) against M. tb H37RvFold Increase in Activity vs. UnsubstitutedReference
Unsubstituted Indole-2-carboxamideNo substitution~6.201x
5-Chloroindole-2-carboxamide5-Chloro~2.80~2.2x
6-Bromoindole-2-carboxamide (8f) 6-Bromo 0.62 ~10x [1]
4,6-Dichloroindole-2-carboxamide4,6-Dichloro0.32~19.4x

Note: The data for the unsubstituted and 5-chloro analogues are from the same study as the 6-bromo derivative, providing a strong basis for comparison. The 4,6-dichloro analogue is included to highlight the potency that can be achieved with substitution at these positions.

Experimental Protocol: Antitubercular Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of indole carboxamides against M. tuberculosis H37Rv using the broth microdilution method.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

  • Test compounds (4-bromo and 6-bromo indole carboxamides) dissolved in DMSO

  • 96-well microtiter plates

  • Standard antitubercular drugs (e.g., isoniazid, rifampicin) as positive controls

  • DMSO as a vehicle control

Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its turbidity adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: The indole carboxamide derivatives are serially diluted in Middlebrook 7H9 broth in the 96-well plates to cover a range of concentrations (e.g., 0.015 to 128 µg/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only broth, broth with DMSO, and broth with bacteria (growth control) are also included.

  • Incubation: The plates are sealed and incubated at 37°C for 7 to 21 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria. Growth is assessed visually or by using a spectrophotometer to measure optical density.

MmpL3_Inhibition cluster_extracellular Periplasmic Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mycolic_Acids Mycolic Acids Cell_Wall Cell Wall Synthesis Mycolic_Acids->Cell_Wall Incorporation MmpL3 MmpL3 Transporter MmpL3->Mycolic_Acids Translocation TMM Trehalose Monomycolate (TMM) TMM->MmpL3 Transport 6_Bromo_Indole_Carboxamide 6-Bromo Indole Carboxamide 6_Bromo_Indole_Carboxamide->MmpL3 Inhibition

Caption: Mechanism of action of 6-bromo indole carboxamides against M. tuberculosis.

Anticancer and Kinase Inhibitory Activity: An Evolving Picture

While the antitubercular profile of 6-bromoindole carboxamides is well-defined, the comparative anticancer and kinase inhibitory activities of 4-bromo and 6-bromo isomers are less clear-cut from the currently available literature. Several studies have explored the anticancer potential of various bromoindole derivatives, but a direct comparison between the 4- and 6-bromo carboxamides within the same study is scarce.

Indole carboxamides have been investigated as inhibitors of several kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). These kinases are crucial regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

While specific data for 4-bromo versus 6-bromo indole carboxamides as kinase inhibitors is limited, the general principles of structure-activity relationships (SAR) suggest that the position of the bromine atom would significantly influence their binding to the kinase active site. The electronic and steric properties of the bromo-substituent would affect key interactions with amino acid residues in the ATP-binding pocket or allosteric sites.

For instance, in the context of EGFR inhibition, the 4-position of the indole ring is in proximity to the solvent-exposed region of the ATP binding site, and substitution at this position could influence interactions with the hinge region. Conversely, the 6-position is directed towards the hydrophobic pocket, and a bulky lipophilic group like bromine could enhance binding affinity through favorable hydrophobic interactions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

The following is a generalized protocol for determining the in vitro inhibitory activity of indole carboxamides against a target kinase (e.g., EGFR, CDK2) using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • Test compounds (4-bromo and 6-bromo indole carboxamides) dissolved in DMSO

  • Positive control inhibitor

  • 384-well plates

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP in the kinase assay buffer to initiate the reaction. The final concentration of ATP should be at or near its Km for the kinase.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ATP Detection: Stop the kinase reaction and measure the amount of remaining ATP by adding the luminescence-based detection reagent. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Kinase_Inhibition_Pathway cluster_receptor Cell Surface cluster_cell Intracellular Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Bromo_Indole_Carboxamide 4- or 6-Bromo Indole Carboxamide Bromo_Indole_Carboxamide->Dimerization Inhibition

Caption: General mechanism of EGFR signaling and inhibition by indole carboxamides.

Conclusion and Future Directions

In contrast, a direct and comprehensive comparison of the anticancer and kinase inhibitory activities of 4-bromo versus 6-bromo indole carboxamides remains an area ripe for investigation. The lack of head-to-head comparative studies necessitates a more cautious interpretation of their potential in these therapeutic areas. Future SAR studies that systematically evaluate both isomers against a panel of cancer cell lines and kinases will be invaluable in elucidating the optimal substitution pattern for these activities.

For researchers in drug discovery, this guide underscores the critical importance of positional isomerism in determining biological activity. The clear superiority of the 6-bromo substitution in the context of antitubercular activity provides a strong rationale for prioritizing this scaffold in the development of new anti-infective agents. For anticancer and kinase inhibitor development, further research is warranted to fully understand the therapeutic potential of both 4-bromo and 6-bromo indole carboxamides.

References

  • Alsayed, S. S. R., Lun, S., & Bishai, W. R. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11(25), 15497–15511. [Link]

  • Alsayed, S. S. R., Lun, S., & Bishai, W. R. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11(25), 15497–15511. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved February 15, 2026, from [Link]

  • Sirgel, F. A., Wiid, I. J., & van Helden, P. D. (2009). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Biology, 465, 173–186. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1464-1471. [Link]

Sources

Navigating the Structural Landscape of Indole-Based Pharmaceutical Scaffolds: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole-2-carboxamide scaffold stands as a cornerstone for the development of novel therapeutics, demonstrating efficacy in antiviral, anticancer, and anti-inflammatory applications. The precise three-dimensional arrangement of atoms within these molecules is paramount, dictating their interaction with biological targets and, consequently, their therapeutic potential. It is this atomic-level understanding, afforded by single-crystal X-ray diffraction, that transforms promising molecules into rationally designed medicines.

This guide addresses the crystallographic characterization of a key derivative, 4-bromo-1H-indole-2-carboxamide. At present, the crystal structure of this specific compound has not been publicly reported. Therefore, this document serves a dual purpose: firstly, to provide a robust, field-proven experimental workflow for determining its crystal structure, from synthesis to final data analysis. Secondly, it presents a comparative analysis, leveraging existing crystallographic data from structurally analogous compounds to forecast the likely structural features of our target molecule and to provide a framework for its future characterization.

Part 1: A Practical Guide to the Crystallographic Analysis of this compound

The following protocols are designed to be self-validating, with in-process checks to ensure the highest quality data is obtained. The causality behind each step is explained to provide a deeper understanding of the crystallographic process.

Synthesis and Crystallization: The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the synthesis of high-purity material, followed by the meticulous process of growing single crystals suitable for diffraction.

Experimental Protocol: Synthesis of this compound

This synthesis is adapted from established amide coupling methodologies, starting from the commercially available 4-bromo-1H-indole-2-carboxylic acid.

  • Activation of the Carboxylic Acid:

    • To a solution of 4-bromo-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes. Causality: EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by ammonia in the subsequent step.

  • Amidation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH3 in methanol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The ammonia acts as the nucleophile, attacking the activated carboxylic acid to form the thermodynamically stable amide bond.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Crystallization

The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered single crystals.

  • Solvent Selection: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water or hexane) for a solvent system in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a nylon loop.

G cluster_synthesis Synthesis cluster_crystallization Crystallization start_syn 4-bromo-1H-indole-2-carboxylic acid activation Activation with EDC/HOBt start_syn->activation amidation Amidation with NH3 activation->amidation purification Purification amidation->purification start_cryst Purified Product purification->start_cryst Proceed to Crystallization solvent_screening Solvent Screening start_cryst->solvent_screening crystal_growth Crystal Growth (e.g., Vapor Diffusion) solvent_screening->crystal_growth harvesting Crystal Harvesting crystal_growth->harvesting

Figure 1: Workflow for the synthesis and crystallization of this compound.
Single-Crystal X-ray Diffraction Analysis

This stage involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting and Screening:

    • Mount a suitable crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Causality: The low temperature minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.

    • Perform a preliminary screening to assess crystal quality and determine the unit cell parameters.

  • Data Collection:

    • Collect a full sphere of diffraction data using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

    • The data collection strategy should aim for high completeness and redundancy.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images and correct for experimental factors (e.g., absorption).

    • Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic positions, and introduce anisotropic displacement parameters for non-hydrogen atoms.

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.

    • The refinement is complete when the model converges and key quality indicators (e.g., R1, wR2, and Goodness-of-Fit) are minimized.

G start Single Crystal mount Mount Crystal on Goniometer start->mount screen Screening and Unit Cell Determination mount->screen data_collection Full Data Collection screen->data_collection data_reduction Data Reduction and Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement final_model Final Crystallographic Model refinement->final_model

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Part 2: Comparative Crystallographic Analysis

In the absence of experimental data for this compound, we can predict its key structural features by comparing the crystal structures of two closely related compounds: Pentyl 2-(1H-indole-2-carboxamido)benzoate (1) [1] and 4-bromo-1H-pyrrole-2-carboxylic acid (2) .

G target This compound (Target - Data to be Determined) comp1 Pentyl 2-(1H-indole-2-carboxamido)benzoate (Comparator 1 - Indole-2-carboxamide) target->comp1 Compare carboxamide group and intermolecular interactions comp2 4-bromo-1H-pyrrole-2-carboxylic acid (Comparator 2 - Bromo-pyrrole core) target->comp2 Compare effect of Br substituent and core planarity

Figure 3: Logical diagram of the comparative structural analysis.
Comparative Data Summary

The table below summarizes the key crystallographic parameters for our two comparator compounds. This provides a baseline for what we might expect for our target molecule.

ParameterPentyl 2-(1H-indole-2-carboxamido)benzoate (1)4-bromo-1H-pyrrole-2-carboxylic acid (2)This compound (Target - Expected)
FormulaC21H22N2O3C5H4BrNO2C9H7BrN2O
Crystal SystemMonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space GroupP21/mP21/cTo be determined
a (Å)9.986(5)16.0028(13)To be determined
b (Å)7.994(5)4.9046(6)To be determined
c (Å)12.019(5)8.2367(7)To be determined
β (°)108.31(5)93.199(7)To be determined
V (ų)910.2(9)645.47(11)To be determined
Z24To be determined
R-factor (%)Not Reported3.4< 5%

Data for compound 1 sourced from[1]. Data for compound 2 sourced from a related structural report.

Analysis of the Indole-2-Carboxamide Moiety

The crystal structure of Pentyl 2-(1H-indole-2-carboxamido)benzoate (1) provides excellent insight into the likely conformation and intermolecular interactions of the indole-2-carboxamide group in our target molecule.[1] In this structure, the molecule is nearly planar, and a key feature is the formation of an intramolecular hydrogen bond between the amide N-H and the ester carbonyl oxygen, creating a six-membered ring.[1]

For our target, this compound, which has a primary amide (-CONH2), we would not expect this intramolecular hydrogen bond. Instead, the two N-H protons of the primary amide will be available for intermolecular hydrogen bonding. This is a critical difference. We predict that the primary amide will form strong hydrogen bonds with neighboring molecules, likely leading to the formation of dimers or extended chains in the crystal lattice. The indole N-H is also a hydrogen bond donor and is expected to participate in these interactions, likely with the carbonyl oxygen of an adjacent molecule, similar to what is observed in compound 1 .[1]

Influence of the 4-Bromo Substituent

The crystal structure of 4-bromo-1H-pyrrole-2-carboxylic acid (2) informs our expectations for the planarity of the core and the influence of the bromine atom. In this structure, the pyrrole ring and the bromine atom are approximately coplanar. We anticipate a similar planarity for the indole ring system in our target molecule.

The bromine atom is a weak hydrogen bond acceptor and can also participate in halogen bonding interactions. While hydrogen bonding involving the amide and indole N-H groups will likely dominate the crystal packing, the presence of the bromine atom may introduce weaker, directional halogen bonding interactions (Br···O or Br···N) that could further influence the packing arrangement.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a comprehensive roadmap for its elucidation. By following the detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain high-quality structural data.

Furthermore, the comparative analysis of closely related crystal structures provides a strong predictive framework for the key structural features of the target molecule. We anticipate a planar indole core with a primary carboxamide group that dictates the crystal packing through a network of intermolecular hydrogen bonds, likely forming dimeric or polymeric motifs. The 4-bromo substituent is expected to have a subtle but potentially significant influence on the overall packing through weaker halogen bonding interactions.

The determination of this crystal structure will be a valuable addition to the structural database of indole-based pharmaceutical scaffolds, providing crucial insights for the future design and development of new therapeutic agents.

References

  • Sweidan, K., et al. (2019). Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. Communication in Physical and Inorganic Chemistry, 5(1), 1-6. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-bromo-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-bromo-1H-indole-2-carboxamide. As a brominated heterocyclic compound, its disposal requires a meticulous approach grounded in an understanding of its chemical properties and potential hazards. This document is designed for researchers, scientists, and drug development professionals, offering a clear, step-by-step protocol to ensure safety and regulatory compliance within the laboratory environment.

Hazard Identification and Risk Assessment

Based on data from related compounds, this compound should be handled as a hazardous substance with the following inferred risks.[1][2][3][4][5][6][7][8][9][10]

Potential Hazard Description Primary Exposure Routes Recommended Precaution
Acute Oral Toxicity Harmful if swallowed.[1][2][3][6][7][8][9]IngestionDo not eat, drink, or smoke when handling. Wash hands thoroughly after use.[2][3][5][6]
Skin Irritation Causes skin irritation.[1][2][3][4][5][7][8][9][10]Dermal ContactWear appropriate protective gloves (e.g., nitrile) and a lab coat.[3][4]
Eye Irritation Causes serious eye irritation.[1][2][3][4][7][8][9][10]Ocular ContactWear safety glasses with side shields or chemical goggles.[4]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][4][6][8][9]InhalationHandle only in a well-ventilated area or a chemical fume hood.[2][4][6]
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Do not empty into drains.[3][11]Environmental ReleaseDispose of contents/container to an approved waste disposal plant.[2][3][4][5][6]

The presence of bromine classifies this compound as a halogenated organic waste .[12][13][14] This is the single most critical factor in determining its disposal pathway. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic and persistent byproducts like dioxins and furans.

Core Disposal Principles & Workflow

The fundamental principle for disposing of this compound is waste segregation . It must never be mixed with non-halogenated organic waste or aqueous waste streams.[13] Co-mingling can lead to dangerous chemical reactions and complicates the disposal process, increasing costs and environmental risk.

The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway start Generation of this compound Waste solid Is the waste solid? (e.g., unused reagent, contaminated silica) start->solid Solid Waste liquid Is the waste liquid? (e.g., reaction mixture, rotovap residue) start->liquid Liquid Waste consumable Is it contaminated labware? (e.g., gloves, weigh paper, pipette tips) start->consumable Contaminated Consumables solid_container Collect in a designated, sealed 'Solid Halogenated Organic Waste' container. solid->solid_container liquid_container Collect in a designated, sealed, and vented 'Liquid Halogenated Organic Waste' container. liquid->liquid_container consumable_container Double-bag in a designated 'Solid Chemical Waste' container. consumable->consumable_container end_node Arrange for pickup by the institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor. solid_container->end_node liquid_container->end_node consumable_container->end_node

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Part A: Personal Protective Equipment (PPE)
  • Minimum PPE: Always wear a buttoned lab coat, nitrile gloves, and safety glasses with side shields.

  • Powder Handling: When weighing or transferring the solid compound, perform the task in a chemical fume hood to prevent inhalation of fine particulates.[3]

  • Glove Integrity: Inspect gloves for any signs of degradation or puncture before and during use. If contamination occurs, remove gloves immediately, wash your hands, and don a new pair.

Part B: Waste Segregation and Collection
  • Establish Designated Waste Containers: Before starting any experiment, ensure you have clearly labeled waste containers ready.

    • Solid Halogenated Waste: A robust, sealable container (e.g., a wide-mouthed plastic jug or a lined cardboard box designed for chemical waste).

    • Liquid Halogenated Waste: A chemically resistant, sealable container (e.g., a glass or polyethylene carboy). Ensure it is vented if there is any risk of gas evolution.[13]

  • Collect Solid Waste:

    • Place any unused or expired this compound directly into the "Solid Halogenated Waste" container.

    • Contaminated consumables such as weighing paper, contaminated silica gel, and used TLC plates should also be placed in this container.

  • Collect Liquid Waste:

    • Pour all liquid residues containing the compound, including reaction mother liquors and solvent from rotary evaporation, into the "Liquid Halogenated Waste" container.[13]

    • Crucially, do not mix with non-halogenated solvents like acetone, ethanol, or hexane.

  • Collect Contaminated Sharps & Labware:

    • Needles and razor blades must be placed in a designated sharps container.

    • Grossly contaminated glassware should be rinsed with a small amount of a suitable solvent (e.g., acetone), and this rinseate must be collected as liquid halogenated waste. The glassware can then be washed normally.

Part C: Labeling and Storage
  • Content Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their contents, including the full chemical name "this compound" and any solvents present.

  • Secure Storage: Keep waste containers sealed when not in use. Store them in a designated satellite accumulation area, away from heat, ignition sources, and incompatible chemicals.[3][4]

Decontamination Procedures

Proper decontamination of work surfaces and equipment is essential to prevent unintended exposure and cross-contamination.

  • Surface Decontamination:

    • For minor spills or routine cleaning of the work area (e.g., fume hood sash, benchtop), use absorbent pads wetted with 70% ethanol or a suitable laboratory detergent.[15]

    • Wipe the surface from the least contaminated area to the most contaminated area.

    • All used cleaning materials (wipes, pads) are considered contaminated solid waste and must be disposed of in the "Solid Halogenated Waste" container.[15]

  • Equipment Decontamination (e.g., Glassware, Spatulas):

    • Rinse the equipment with a minimal amount of an organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

    • Collect this first rinse as "Liquid Halogenated Waste."

    • Subsequent rinses can be collected similarly, after which the equipment can be cleaned using standard laboratory washing procedures.

Final Disposal

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3][11]

The final step is to contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor. They are equipped to handle the transportation and ultimate destruction of halogenated organic waste in compliance with all local, state, and federal regulations.

References

  • PubChem. 4-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2. National Center for Biotechnology Information. [Link]

  • Jubilant Biosys. Safety Data Sheet: JR-0981. [Link]

  • Carl ROTH. Safety Data Sheet: 5-Bromoindole. [Link]

  • Guardian Medical Systems. Keeping Your Cleanroom Clean: A Four Step Process. [Link]

  • Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. [Link]

  • National Center for Biotechnology Information. Management of decontamination in chemical accidents: a laboratory model. [Link]

  • University of Barcelona. Classification of special laboratory waste. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes. [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste. [Link]

  • National Center for Biotechnology Information. Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.